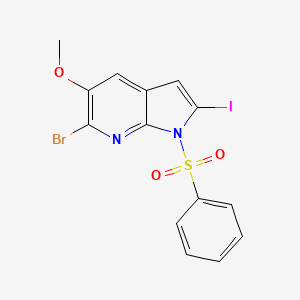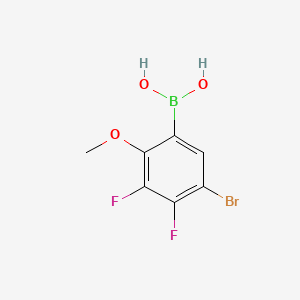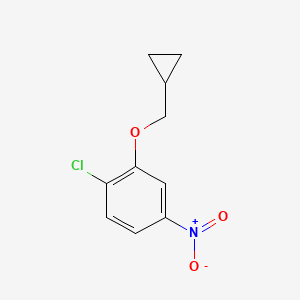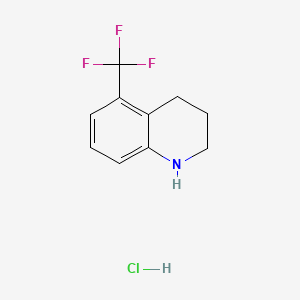![molecular formula C7H7BN2O2 B572507 Ácido (1H-pirrolo[2,3-b]piridin-2-il)borónico CAS No. 1286777-16-9](/img/structure/B572507.png)
Ácido (1H-pirrolo[2,3-b]piridin-2-il)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C14H13BN2O4S . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid”, has been reported in scientific literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” can be represented by the InChI code: 1S/C14H13BN2O4S/c1-10-4-6-12 (7-5-10)22 (20,21)17-13 (15 (18)19)9-11-3-2-8-16-14 (11)17/h2-9,18-19H,1H3 .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid”, have been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This suggests that these compounds could be used in the development of FGFR inhibitors for cancer therapy .Physical and Chemical Properties Analysis
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a solid substance with a molecular weight of 316.15 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Investigación sobre el cáncer: Inhibidores de FGFR
El compuesto se ha utilizado en el diseño y síntesis de derivados que actúan como potentes inhibidores de FGFR (receptores del factor de crecimiento de fibroblastos). Estos receptores están implicados en varios tipos de cáncer, incluido el cáncer de mama, y inhibirlos puede ser crucial para controlar la progresión del cáncer y la resistencia a la terapia .
Investigación sobre el cáncer: Inhibición de TNIK
Otra aplicación significativa es la inhibición de TNIK (cinasa que interactúa con TRAF2 y NCK), que juega un papel en la vía de señalización Wnt. Esta vía a menudo está desregulada en el cáncer, lo que hace que los inhibidores de TNIK sean una herramienta valiosa para la investigación del cáncer .
Desarrollo farmacéutico
Los compuestos basados en esta estructura pueden interactuar con proteínas como PI3K, un regulador clave en el crecimiento y la supervivencia celular. Esta interacción es importante para desarrollar tratamientos para enfermedades como el cáncer de mama .
Síntesis química
El grupo ácido borónico en este compuesto lo convierte en un reactivo valioso para varios procesos de síntesis química, particularmente en la creación de moléculas orgánicas complejas que pueden tener aplicaciones farmacéuticas .
Evaluación biológica
Este compuesto también se utiliza en evaluaciones biológicas para comprender sus efectos en diferentes vías biológicas, lo cual es esencial para el descubrimiento y desarrollo de fármacos .
Mecanismo De Acción
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid inhibits this process, thereby exhibiting potent FGFR inhibitory activity .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s action affects these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is mentioned that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
The safety information for “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid”, as FGFR inhibitors for cancer therapy is a promising area of research . These compounds could potentially be used in the treatment of various cancers where the FGFR signaling pathway plays a crucial role .
Análisis Bioquímico
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-2-ylboronic Acid interacts with various biomolecules, particularly the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making this compound an attractive strategy for cancer therapy .
Cellular Effects
The compound has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
1H-Pyrrolo[2,3-b]pyridin-2-ylboronic Acid exerts its effects at the molecular level by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Temporal Effects in Laboratory Settings
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4,11-12H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATDRHVULVTHBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)N=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572424.png)


![4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B572427.png)
![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)





![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)

